
N,N-dicyano-2-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dicyano-2-methoxyaniline: is an organic compound characterized by the presence of two cyano groups and a methoxy group attached to an aniline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dicyano-2-methoxyaniline typically involves the reaction of 2-methoxyaniline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 2-methoxyaniline attacks the electrophilic carbon of cyanogen bromide, resulting in the formation of the dicyano derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: N,N-dicyano-2-methoxyaniline can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the cyano groups can yield primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or alkoxides can facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted aniline derivatives.
科学研究应用
Chemistry: N,N-dicyano-2-methoxyaniline is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and polymers.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules and pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and advanced materials with specific electronic properties.
作用机制
The mechanism of action of N,N-dicyano-2-methoxyaniline involves its interaction with molecular targets through its cyano and methoxy groups. The cyano groups can participate in hydrogen bonding and coordination with metal ions, while the methoxy group can engage in electron-donating interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
2-methoxyaniline: Lacks the cyano groups, making it less reactive in certain chemical reactions.
N,N-dimethyl-2-methoxyaniline: Contains methyl groups instead of cyano groups, resulting in different electronic properties.
N,N-dicyanoaniline: Similar structure but without the methoxy group, affecting its solubility and reactivity.
Uniqueness: N,N-dicyano-2-methoxyaniline is unique due to the presence of both cyano and methoxy groups, which confer distinct electronic and steric properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
属性
IUPAC Name |
cyano-(2-methoxyphenyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c1-13-9-5-3-2-4-8(9)12(6-10)7-11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNBCKFSRVRGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
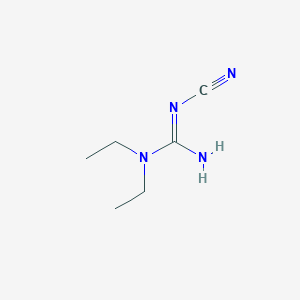
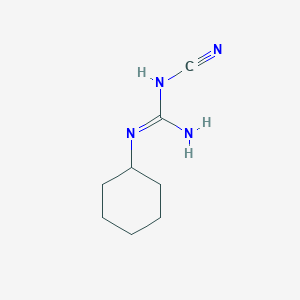
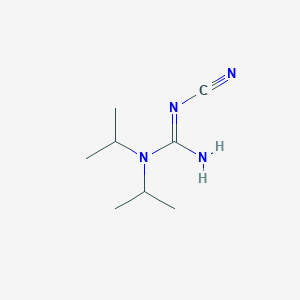
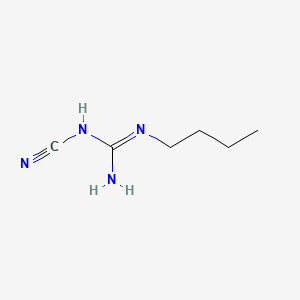
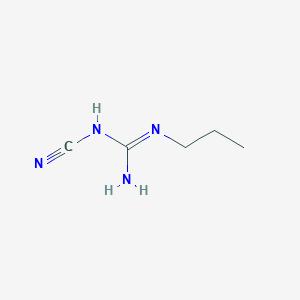
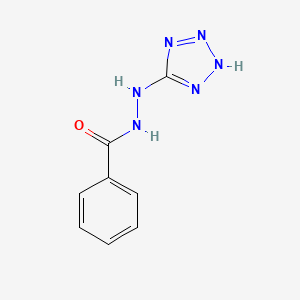
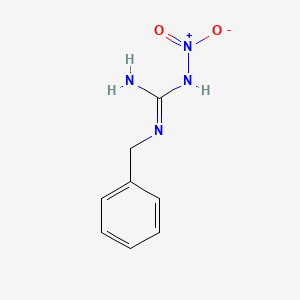
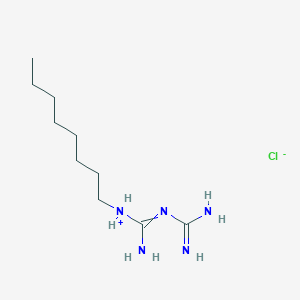
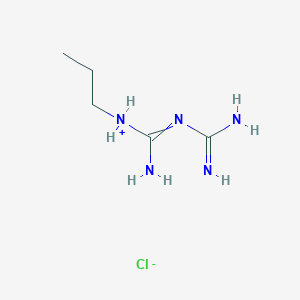
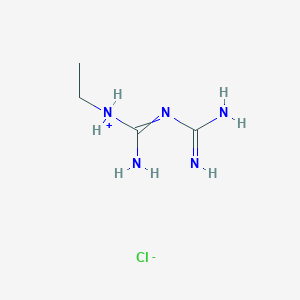
![4-[[Amino-(cyanoamino)methylidene]amino]benzoic acid](/img/structure/B8047418.png)
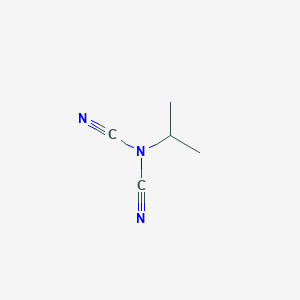
![1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine](/img/structure/B8047435.png)

